1-(6-Hydroxyindolin-1-YL)ethanone
Overview
Description
1-(6-Hydroxyindolin-1-YL)ethanone is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound features an indole ring substituted with a hydroxy group at the 6-position and an ethanone group at the 1-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxyindolin-1-YL)ethanone typically involves the reaction of indolin-6-ol with acetic anhydride. The reaction is carried out in water at room temperature, often with sonication and heating to facilitate the reaction . The detailed steps are as follows:
- Indolin-6-ol is suspended in deionized water.
- Acetic anhydride is added dropwise to the suspension.
- The reaction mixture is subjected to ultrasonication for a brief period.
- The mixture is then stirred in a water bath to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxyindolin-1-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of 6-oxoindolin-1-yl ethanone.
Reduction: Formation of 1-(6-hydroxyindolin-1-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-(6-Hydroxyindolin-1-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxyindolin-1-YL)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the indole ring can interact with receptors and enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects. Specific pathways and targets may include enzymes involved in oxidative stress and signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1-(2-Phenylindol-1-yl)ethanone: A compound with a phenyl group instead of a hydroxy group at the 6-position.
6-Bromoindole: An indole derivative with a bromine atom at the 6-position.
Uniqueness
1-(6-Hydroxyindolin-1-YL)ethanone is unique due to the presence of both a hydroxy group and an ethanone group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(6-hydroxy-2,3-dihydroindol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)11-5-4-8-2-3-9(13)6-10(8)11/h2-3,6,13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYHKNCEOYQXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595640 | |
Record name | 1-(6-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-34-7 | |
Record name | 1-(6-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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